molecular formula C25H15NO5 B4664642 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide

4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B4664642
M. Wt: 409.4 g/mol
InChI Key: AAAHCQGERMXMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the chromenone family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide exhibits various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide has been found to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential to exhibit various biological activities. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.

Future Directions

There are several future directions for the research on 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide and its potential interactions with other drugs.

Scientific Research Applications

4-(2-oxo-2H-chromen-3-yl)-N-(2-oxo-2H-chromen-6-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-(2-oxochromen-3-yl)-N-(2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO5/c27-23-12-9-18-13-19(10-11-22(18)30-23)26-24(28)16-7-5-15(6-8-16)20-14-17-3-1-2-4-21(17)31-25(20)29/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAHCQGERMXMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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